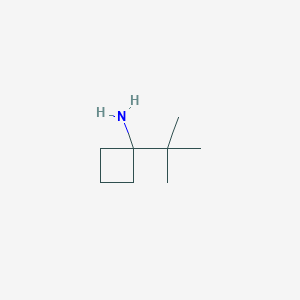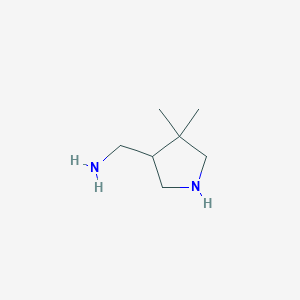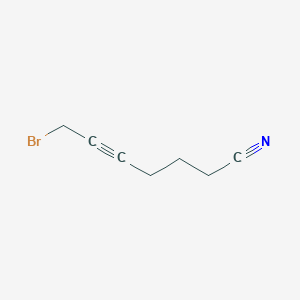![molecular formula C18H17Br B12973507 3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
3'-Bromospiro[cyclohexane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached at the 3’ position of the fluorene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of fluorene-9-one with cyclohexanone in the presence of a base to form the spiro compound. The bromination at the 3’ position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorene moiety.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Wissenschaftliche Forschungsanwendungen
3’-Bromospiro[cyclohexane-1,9’-fluorene] has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to its unique electronic properties.
Materials Science:
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 3’-Bromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily related to its electronic properties. The spiro linkage and the presence of the bromine atom influence the compound’s ability to participate in electronic transitions and interactions with other molecules. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3’-Chlorospiro[cyclohexane-1,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Spiro[cyclohexane-1,9’-fluorene]-based Polymers: Polymers incorporating the spirofluorene moiety, used in advanced materials.
Uniqueness
3’-Bromospiro[cyclohexane-1,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .
Eigenschaften
Molekularformel |
C18H17Br |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
3'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-17-15(12-13)14-6-2-3-7-16(14)18(17)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI-Schlüssel |
RBEUUKQNDFVUJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


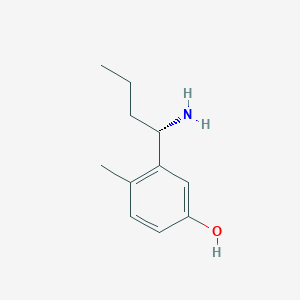
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

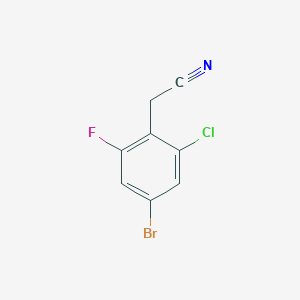
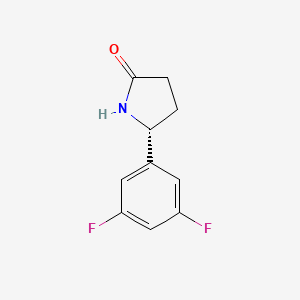
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)

